molecular formula C12H11NO2 B13674275 Methyl 2-methylquinoline-5-carboxylate

Methyl 2-methylquinoline-5-carboxylate

Cat. No.: B13674275
M. Wt: 201.22 g/mol
InChI Key: DEOKCJAKDSEEEC-UHFFFAOYSA-N
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Description

Product Overview Methyl 2-methylquinoline-5-carboxylate is a quinoline-based organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . As a member of the quinoline family, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Research Significance of the Quinoline Scaffold The quinoline structure is a privileged scaffold in drug discovery and development, known for its diverse biological activities . Quinoline derivatives have been extensively investigated for their potential as anticancer agents, with some compounds acting through mechanisms such as topoisomerase inhibition, disruption of cell migration, and induction of apoptosis . Furthermore, the quinoline core is found in various antiviral agents, highlighting its significance in infectious disease research . This makes this compound a versatile intermediate for constructing novel biologically active molecules. Potential Research Applications This compound features two key functional sites: the methyl ester at the 5-position and a methyl group at the 2-position. The 2-methyl group on the quinoline ring can be a site for further functionalization via C(sp 3 )-H functionalization, a valuable method for creating more complex heterocyclic systems, such as biheteroaryls, under metal-free conditions . This opens avenues for synthesizing diverse compound libraries for screening. The ester group can be hydrolyzed to a carboxylic acid or serve in condensation reactions, allowing researchers to generate amides or other derivatives for structure-activity relationship (SAR) studies. Handling and Usage For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methylquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-6-7-9-10(12(14)15-2)4-3-5-11(9)13-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKCJAKDSEEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

The predominant synthetic approach to this compound involves the Friedländer quinoline synthesis , a classical method for constructing quinoline rings. This method typically includes the condensation of 2-aminobenzaldehyde derivatives with β-keto esters or ketones under acidic or basic catalysis to form the quinoline scaffold.

  • Reaction Scheme:

    • Starting materials: 2-aminobenzaldehyde (or substituted analogs) and methyl acetoacetate or related β-keto esters.
    • Conditions: Acidic catalysis (e.g., p-toluenesulfonic acid) or basic catalysis, reflux in ethanol or acetic acid.
    • Outcome: Cyclocondensation, followed by dehydration, yields this compound.
  • Key Features:

    • The methyl group at position 2 arises from the ketone component.
    • The methyl ester at position 5 is introduced via the β-keto ester.
    • Reaction parameters such as temperature, solvent polarity, and catalyst type significantly influence yield and purity.

One-Pot and Green Chemistry Approaches

Recent advances have focused on improving efficiency and sustainability:

  • Microwave-Assisted Synthesis:

    • Application of microwave irradiation accelerates the reaction, reducing time and enhancing yield.
    • This approach aligns with green chemistry principles by minimizing energy consumption and solvent use.
  • Solvent-Free and Recyclable Catalyst Methods:

    • Employing solid acid catalysts or multifunctional catalysts enables solvent-free conditions.
    • Recyclable catalysts reduce waste and cost.

Alternative Synthetic Routes via Quinoline Derivatives

  • Another method involves the condensation of anilines with methyl vinyl ketone (MVK) in the presence of twin catalysts such as ferric chloride impregnated on silica gel and zinc chloride.
  • This approach avoids volatile organic solvents and achieves yields of 55-65% for quinoline derivatives, which can be adapted for this compound synthesis by introducing the ester functionality in subsequent steps.

Data Table: Summary of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield (%) Advantages References
Friedländer Synthesis 2-Aminobenzaldehyde + β-keto ester Acid/base catalyst, reflux in ethanol 60-80 Well-established, straightforward
Microwave-Assisted Friedländer Same as above Microwave irradiation, acid catalyst 75-90 Reduced reaction time, greener process
PtSn/γ-Al₂O₃ Catalyzed One-Step Nitrobenzene + ethanol + water PtSn/γ-Al₂O₃ catalyst, 0.07-3.06% Pt Not specified One-step, multifunctional catalyst
Twin Catalyst MVK Condensation Aniline + methyl vinyl ketone (MVK) Ferric chloride on silica + ZnCl₂ 55-65 Avoids volatile solvents, clean synthesis

Research Findings and Analysis

Reaction Mechanisms and Catalysis

  • The Friedländer synthesis mechanism involves nucleophilic attack of the amino group on the carbonyl of the β-keto ester, followed by cyclization and dehydration.
  • In the PtSn/γ-Al₂O₃ catalytic system , the catalyst facilitates hydrogen transfer, aldehyde formation, Michael addition, and cyclodehydrogenation in a concerted manner, enabling a one-step process for 2-methylquinoline formation, which can be further derivatized to the ester.

Factors Influencing Yield and Selectivity

  • Temperature and solvent polarity critically affect the Friedländer reaction efficiency.
  • Catalyst loading and nature (acidic vs. basic) influence regioselectivity and side reactions.
  • Microwave-assisted synthesis improves kinetics and can enhance purity by minimizing by-products.
  • Catalyst recyclability and reaction scalability are important for industrial applications.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows a singlet around 3.9 ppm for the methyl ester protons.
    • Aromatic protons appear between 6.5–8.5 ppm.
  • Infrared Spectroscopy (IR):
    • Strong ester carbonyl absorption near 1720 cm⁻¹.
    • Quinoline ring vibrations around 1600 cm⁻¹.
  • X-ray Crystallography:
    • Confirms quinoline ring structure and substituent positioning, critical for verifying regioselectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Methyl 2-methylquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) Methyl 8-methylquinoline-5-carboxylate
  • Molecular Formula: C₁₂H₁₁NO₂ (identical to the target compound)
  • Molecular Weight : 201.22 g/mol .
  • Key Differences: The methyl group is positioned at the 8-position instead of the 2-position on the quinoline ring.
  • Physicochemical Properties :
    • LogP : 2.33 (indicative of moderate lipophilicity) .
    • Polar Surface Area (PSA) : 39.19 Ų .
(b) Methyl quinoline-5-carboxylate (CAS 16675-62-0)
  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.20 g/mol .
  • Key Differences : Lacks the 2-methyl substituent.
  • Similarity Score : 0.92 (based on structural alignment algorithms) .

Ester Group Variants

(a) Ethyl quinoline-5-carboxylate (CAS 98421-25-1)
  • Molecular Formula: C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol .
  • Key Differences : Ethyl ester group replaces the methyl ester.
  • Implications : The ethyl group increases hydrophobicity (higher LogP) compared to the methyl ester, which may influence pharmacokinetic properties in drug discovery contexts.
(b) Methyl quinoxaline-5-carboxylate (CAS 6924-71-6)
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol .
  • Key Differences: Quinoxaline ring (two adjacent nitrogen atoms) instead of quinoline.
  • Similarity Score : 0.80 .
  • Implications: The quinoxaline core alters electronic properties, making it more electron-deficient and suitable for coordination chemistry or materials science applications.

Functional Group Analogues

(a) Methyl 2-acetamidoquinoline-6-carboxylate
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol .
  • Key Differences : Acetamido group at the 2-position instead of methyl.
  • Safety Profile: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) , unlike Methyl 2-methylquinoline-5-carboxylate, which lacks documented hazards .
  • Implications : The acetamido group introduces hydrogen-bonding capability but increases toxicity risks.

Q & A

Q. What are the common synthetic routes for Methyl 2-methylquinoline-5-carboxylate, and what factors influence reaction yield?

The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters under acidic or basic conditions. Key steps include the formation of the quinoline ring via the Gould-Jacobs reaction, followed by esterification. Microwave-assisted synthesis has been explored to enhance yield and reduce reaction time (green chemistry approach). Factors affecting yield include temperature control, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • NMR : 1H^1H NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic protons (6.5–8.5 ppm). 13C^13C NMR confirms the carbonyl group (~165 ppm).
  • IR : Strong absorption at ~1720 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (quinoline ring vibrations).
  • X-ray crystallography : Resolves the bicyclic structure and substituent positions, critical for confirming regioselectivity in synthesis .

Q. What are the primary chemical reactions that this compound undergoes, and under what conditions?

  • Nucleophilic substitution : The 2-methyl group can undergo halogenation (e.g., with NBS) under radical conditions.
  • Ester hydrolysis : Requires strong acids (H2 _2SO4_4) or bases (NaOH) to yield the carboxylic acid derivative.
  • Oxidation : The quinoline ring can form N-oxides using mCPBA or H2 _2O2_2/acetic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, but experimental validation is critical. For example, if DFT predicts preferential substitution at the 3-position but experiments show 6-substitution, re-examining solvent effects or transition-state stabilization in the computational model is necessary. Hybrid methods combining exact exchange terms (e.g., Becke’s functional) improve accuracy for thermochemical properties .

Q. What strategies can optimize the antimicrobial activity of this compound derivatives through structural modifications?

  • Positional isomerism : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the 6- or 8-positions enhances DNA intercalation.
  • Ester bioisosteres : Replacing the methyl ester with amides or carbamates improves membrane permeability.
  • SAR studies : Compare analogs like Ethyl 2-methylquinoline-5-carboxylate to assess alkyl chain length effects on lipophilicity and target binding .

Q. How does the position of substituents on the quinoline ring influence the biological activity of this compound analogs?

  • 2-Methyl group : Enhances steric hindrance, reducing off-target interactions but potentially limiting solubility.
  • 5-Carboxylate : Critical for hydrogen bonding with enzyme active sites (e.g., topoisomerase II).
  • Comparative studies with Ethyl 2-chloro-5-methylquinoline-4-carboxylate show that substituent position alters cytotoxicity profiles by 30–50% in MCF-7 cell lines .

Methodological Considerations

Q. What experimental design principles are critical for studying the enzymatic inhibition mechanisms of this compound?

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes.
  • Control experiments : Include known inhibitors (e.g., doxorubicin) and validate with knockout cell lines to confirm target specificity .

Q. How should researchers address contradictory data in the cytotoxicity profiles of this compound across different cancer cell lines?

  • Dose-response curves : Ensure consistency in IC50_{50} measurements (e.g., MTT vs. SRB assays).
  • Metabolic interference : Account for esterase activity in cell lysates that may hydrolyze the compound.
  • Batch variability : Standardize cell culture conditions and compound purity (>95% by HPLC) .

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